molecular formula C14H19NO4 B554507 N-Cbz-D-leucine CAS No. 28862-79-5

N-Cbz-D-leucine

Cat. No. B554507
CAS RN: 28862-79-5
M. Wt: 265.3 g/mol
InChI Key: USPFMEKVPDBMCG-GFCCVEGCSA-N
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Description

Synthesis Analysis

A practical one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described . The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .


Molecular Structure Analysis

The molecular formula of N-Cbz-D-leucine is C14H19NO4 . The InChI key is USPFMEKVPDBMCG-GFCCVEGCSA-N . The canonical SMILES structure is CC©CC(C(=O)O)NC(=O)OCC1=CC=CC=C1 .


Chemical Reactions Analysis

N-Cbz-D-leucine is involved in the synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines . The reactions involve the use of isocyanate intermediates, which are generated in situ .


Physical And Chemical Properties Analysis

N-Cbz-D-leucine has a molecular weight of 265.30 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The XLogP3-AA is 2.8 .

Scientific Research Applications

Proteolytic Enzymes in Molecular Biology

Proteolytic enzymes, which are capable of hydrolyzing peptide bonds in proteins, have great medical and pharmaceutical importance due to their key role in biological processes and in the life-cycle of many pathogens . Z-D-Leu-OH, as a protease, has numerous research applications, including:

Non-Enzymatic Synthesis of Dipeptides

The non-enzymatic synthesis of N-benzyloxycarbonyl-L-phenylalanyl-L-leucine (Cbz-Phe-Leu) from lipophilic N-benzyloxycarbonyl-L-phenylalanine (Cbz-Phe) and hydrophilic L-leucine (Leu), by N, N’-dicyclohexylcarbodiimide (DCC) as a condensing agent, was carried out using a reversed micellar system composed of bis(2-ethylhexyl) sodium sulfosuccinate (AOT) as a surfactant and isooctane . This process demonstrates the potential of Z-D-Leu-OH in the synthesis of dipeptides.

Engineering Enzymes for Noncanonical Amino Acid Synthesis

The use of enzymes has emerged as a versatile approach to prepare noncanonical amino acids (ncAAs), and nature’s enzymes can be engineered to synthesize ncAAs more efficiently and expand the amino acid alphabet . Z-D-Leu-OH, as a noncanonical amino acid, can be synthesized more efficiently through this process.

Synthesis of α,β-Unsaturated Carbonyl Compounds

α,β-Unsaturated carbonyl compounds are key building blocks in organic chemistry. Their catalytic synthesis has received significant attention during the past decades. Among the known methodologies, carbonylation reactions represent an atom-efficient tool box to convert a variety of easily available substrates into valuable α,β-unsaturated carbonylated products . Z-D-Leu-OH can potentially be used in these carbonylation reactions.

Amino Acid Analysis

Amino acid analyzers provide qualitative and quantitative information of the amino acid composition of a protein or peptide hydrolysate . Z-D-Leu-OH, as an amino acid, can be analyzed using these analyzers to provide valuable information about its composition.

Safety and Hazards

Users should avoid dust formation and breathing mist, gas, or vapors of N-Cbz-D-leucine . Contact with skin and eyes should be avoided. Personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .

Mechanism of Action

Target of Action

Z-D-Leu-OH, also known as N-Cbz-D-leucine or ®-2-(((Benzyloxy)carbonyl)amino)-4-methylpentanoic acid, is primarily targeted towards proteolytic enzymes . These enzymes, also known as peptidases, proteases, or proteinases, are capable of hydrolyzing peptide bonds in proteins and play a key role in biological processes and the life-cycle of many pathogens .

Mode of Action

The compound interacts with its target, the proteolytic enzymes, through a specific process. The acyl donor Z-D-Leu-OH is activated by a carbamoylmethyl (Cam) ester and chymotrypsin (E) to form an enzyme-substrate complex. This is followed by the formation of a covalently linked Z-D-Leu-E intermediate with the loss of the carbamoylmethyl ester . If this intermediate is attacked by water, hydrolysis occurs, resulting in Z-D-Leu-OH .

Biochemical Pathways

Z-D-Leu-OH affects the biochemical pathways involving proteolytic enzymes. These enzymes are extensively applied in several sectors of industry and biotechnology. They are involved in numerous research applications, including the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, cell culturing and tissue dissociation, preparation of recombinant antibody fragments for research, diagnostics and therapy, exploration of the structure-function relationships by structural studies, removal of affinity tags from fusion proteins in recombinant protein techniques, peptide sequencing, and proteolytic digestion of proteins in proteomics .

Result of Action

The result of Z-D-Leu-OH’s action is the modulation of proteolytic enzyme activity. By interacting with these enzymes, Z-D-Leu-OH can influence various biological processes and pathways. This includes the production of Klenow fragments, peptide synthesis, digestion of unwanted proteins during nucleic acid purification, and more .

properties

IUPAC Name

(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPFMEKVPDBMCG-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40426462
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cbz-D-leucine

CAS RN

28862-79-5
Record name N-Cbz-D-leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40426462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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